

Ro 09-1428: Application Notes and In Vitro Experimental Protocols

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Compound of Interest

Compound Name: Ro 09-1428

Cat. No.: B1680653

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Introduction

Ro 09-1428 is a parenteral cephalosporin antibiotic characterized by a catechol moiety at the 7-position of the cephalosporin ring. This structural feature is associated with its potent, broad-spectrum antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. Notably, **Ro 09-1428** demonstrates significant efficacy against *Pseudomonas aeruginosa* and *Acinetobacter calcoaceticus*.^{[1][2]} Its mechanism of action involves the preferential inhibition of Penicillin-Binding Protein 3 (PBP3), a critical enzyme in bacterial cell wall synthesis, in *Escherichia coli* and *P. aeruginosa*.^{[1][3][4][5][6][7]} This document provides detailed in vitro experimental protocols and quantitative data for the evaluation of **Ro 09-1428**.

Quantitative Data Summary

The following tables summarize the in vitro activity of **Ro 09-1428** against a variety of bacterial species, presented as the Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90).

Table 1: In Vitro Activity of **Ro 09-1428** Against Various Bacterial Species

Bacterial Species	MIC90 (µg/mL)	Reference
<i>Pseudomonas aeruginosa</i>	0.39	[1][2][3]
<i>Acinetobacter calcoaceticus</i>	6.25	[1][2][3]
<i>Escherichia coli</i>	≤ 0.39	[2][3]
<i>Klebsiella pneumoniae</i>	≤ 0.39	[2][3]
<i>Proteus mirabilis</i>	≤ 0.39	[2][3]
<i>Proteus vulgaris</i>	≤ 0.39	[3]
<i>Streptococcus pyogenes</i>	≤ 0.39	[3]
<i>Morganella morganii</i>	≤ 3.13	[3]
<i>Providencia rettgeri</i>	≤ 3.13	[3]
<i>Citrobacter freundii</i>	≤ 3.13	[3]
<i>Haemophilus influenzae</i>	≤ 3.13	[3]
<i>Staphylococcus aureus</i>	≤ 3.13	[3]
<i>Streptococcus pneumoniae</i>	≤ 3.13	[3]
<i>Serratia marcescens</i>	25	[2][3]

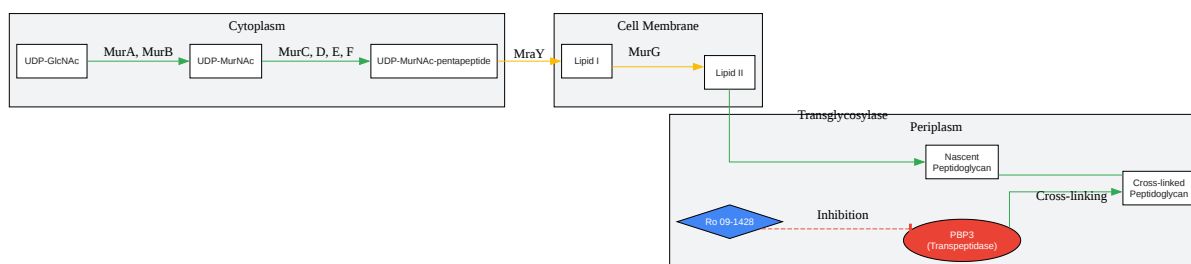
Table 2: Comparative In Vitro Activity of **Ro 09-1428**

Bacterial Species	Ro 09-1428 MIC (µg/mL)	Ceftazidime MIC (µg/mL)	Reference
<i>Pseudomonas aeruginosa</i>	0.12 - 2	Not specified	[8]
Ceftazidime-resistant <i>P. aeruginosa</i>	Inhibited	Resistant	[8]
<i>Staphylococcus aureus</i>	8 - 16	8 - 16	[8]
Group A Streptococci	≤ 0.12	Not specified	[8]
Group B, C, G Streptococci	0.5	Not specified	[8]
<i>Streptococcus pneumoniae</i>	0.5	Not specified	[8]
<i>Escherichia coli</i>	≤ 0.5	Not specified	[8]
<i>Klebsiella</i> spp.	≤ 0.5	Not specified	[8]
<i>Proteus mirabilis</i>	≤ 0.5	Not specified	[8]
<i>Citrobacter diversus</i>	≤ 0.5	Not specified	[8]
<i>Providencia</i> spp.	≤ 0.5	Not specified	[8]
<i>Salmonella</i> spp.	≤ 0.5	Not specified	[8]
<i>Shigella</i> spp.	≤ 0.5	Not specified	[8]
<i>Citrobacter freundii</i>	4 - 16	Not specified	[8]
<i>Enterobacter cloacae</i>	4 - 16	Not specified	[8]

Signaling Pathway and Mechanism of Action

Ro 09-1428 exerts its bactericidal effect by interrupting the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. The primary target of **Ro 09-1428** is Penicillin-Binding Protein 3 (PBP3), a transpeptidase that catalyzes the cross-linking of

peptide side chains of the peptidoglycan polymer. By binding to and inactivating PBP3, **Ro 09-1428** prevents the formation of a stable cell wall, leading to cell lysis and bacterial death.



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Mechanism of action of **Ro 09-1428**.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of **Ro 09-1428** that inhibits the visible growth of a bacterium.

Materials:

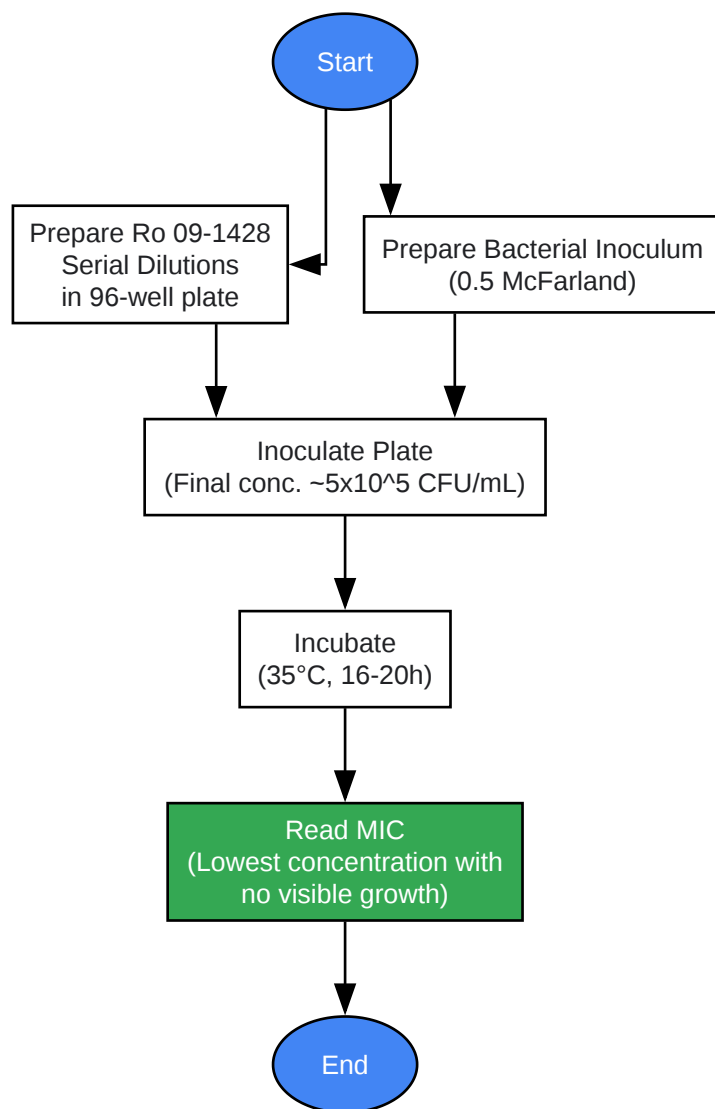
- **Ro 09-1428**

- Sterile 96-well U-bottom microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains for testing
- Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (35 ± 2 °C)
- Micropipettes and sterile tips

Procedure:

- Preparation of **Ro 09-1428** Stock Solution:
 - Prepare a stock solution of **Ro 09-1428** in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1280 µg/mL.
 - Further dilutions will be made from this stock.
- Preparation of **Ro 09-1428** Dilutions in Microtiter Plate:
 - Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column.
 - Add 200 µL of the **Ro 09-1428** stock solution to the first well of each row to be tested.
 - Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Preparation of Bacterial Inoculum:

- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
- Suspend the colonies in sterile saline or PBS.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). This can be done visually or using a spectrophotometer.
- Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately $1-2 \times 10^6$ CFU/mL.
- Inoculation of Microtiter Plate:
 - Add 10 μ L of the diluted bacterial suspension to each well (except the sterility control), resulting in a final inoculum of approximately 5×10^5 CFU/mL.
- Incubation:
 - Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.
- Reading the Results:
 - The MIC is the lowest concentration of **Ro 09-1428** at which there is no visible growth (i.e., the first clear well).



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Broth microdilution MIC determination workflow.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol is a general method to assess the binding affinity of **Ro 09-1428** to its target PBP3.

Objective: To determine the concentration of **Ro 09-1428** required to inhibit the binding of a labeled penicillin (e.g., Bocillin FL, a fluorescent penicillin) to PBP3.

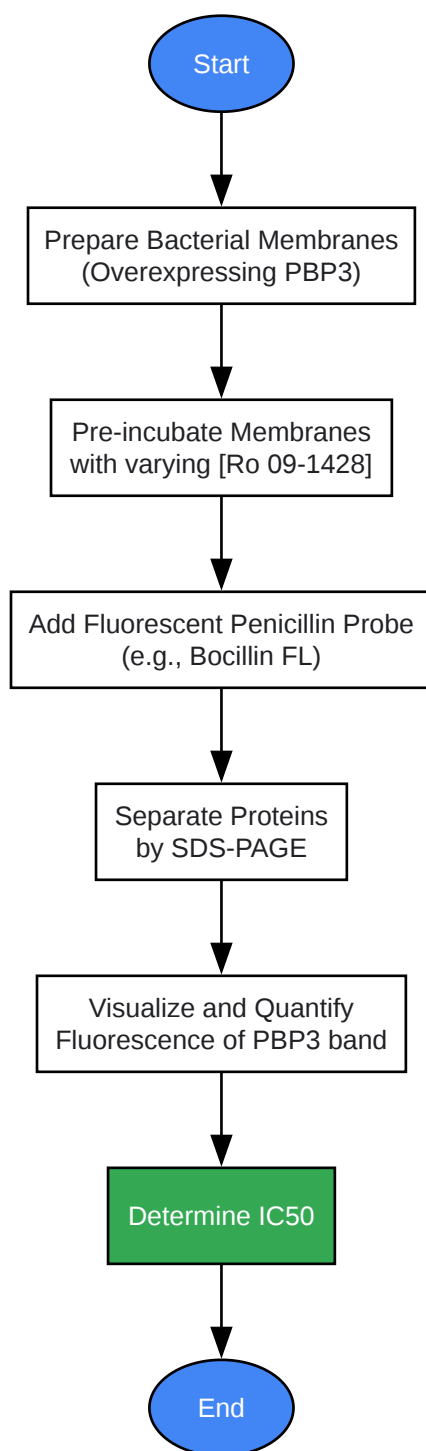
Materials:

- **Ro 09-1428**
- Bacterial strain overexpressing PBP3 (e.g., an engineered E. coli strain)
- Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)
- Ultracentrifuge
- Bocillin FL (or other suitable labeled penicillin)
- SDS-PAGE equipment
- Fluorescence gel scanner

Procedure:

- Preparation of Bacterial Membranes:
 - Grow the bacterial strain to mid-log phase and induce PBP3 overexpression if necessary.
 - Harvest cells by centrifugation.
 - Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press).
 - Centrifuge the lysate at a low speed to remove unbroken cells and debris.
 - Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet and resuspend in a suitable buffer. Determine the protein concentration.
- Competition Assay:
 - In microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with varying concentrations of **Ro 09-1428** for 15-30 minutes at room temperature. Include a control with no **Ro 09-1428**.

- Add a fixed, sub-saturating concentration of Bocillin FL to each tube and incubate for a further 10-15 minutes.
- Stop the reaction by adding an excess of a non-fluorescent β -lactam (e.g., ampicillin) or by adding SDS-PAGE sample buffer.
- Detection and Analysis:
 - Separate the membrane proteins by SDS-PAGE.
 - Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
 - Quantify the fluorescence intensity of the PBP3 band in each lane.
 - Plot the fluorescence intensity against the concentration of **Ro 09-1428**.
 - Determine the IC₅₀ value, which is the concentration of **Ro 09-1428** that reduces the binding of Bocillin FL to PBP3 by 50%.



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PBP competition assay workflow.

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